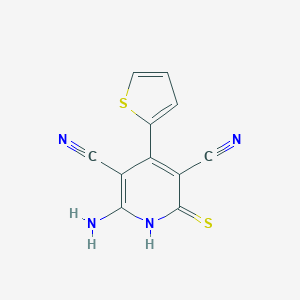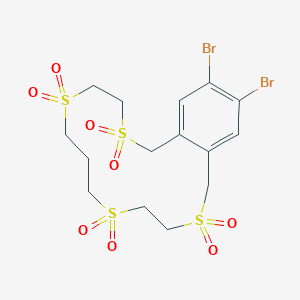
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one, commonly known as BPDH, is a chemical compound that has been studied for its potential use in scientific research. BPDH is a yellow crystalline solid that has a molecular weight of 397.31 g/mol. It has been found to have a variety of potential applications in the field of biochemistry and physiology.
Mecanismo De Acción
The exact mechanism of action of BPDH is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of physiological effects, including reduced inflammation and cell growth.
Biochemical and Physiological Effects:
BPDH has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. BPDH has also been found to have potential as a fluorescent probe for the detection of metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPDH in lab experiments is its potential as a fluorescent probe for the detection of metal ions. BPDH is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one limitation of using BPDH is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving BPDH. One area of interest is its potential use as an anti-inflammatory agent. Further studies could be done to determine the optimal dosage and administration method for this application. Another area of interest is its potential use as a treatment for cancer. More research is needed to determine the specific types of cancer that BPDH may be effective against, as well as the optimal dosage and administration method for this application. Additionally, further studies could be done to explore the use of BPDH as a fluorescent probe for the detection of metal ions in biological systems.
Métodos De Síntesis
BPDH can be synthesized using a variety of methods, including the condensation of 4-bromo-2,6-dimethylphenol with 5-phenyl-1,2-dihydropyrazole-3-carboxaldehyde in the presence of a base. Other methods involve the use of different reactants and catalysts to produce the desired compound.
Aplicaciones Científicas De Investigación
BPDH has been studied for its potential use in a variety of scientific research applications. It has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. BPDH has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Nombre del producto |
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one |
|---|---|
Fórmula molecular |
C15H11BrN2O |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H11BrN2O/c16-11-6-7-15(19)12(8-11)14-9-13(17-18-14)10-4-2-1-3-5-10/h1-9,17-18H/b14-12+ |
Clave InChI |
YULUPOLVEDIMPK-WYMLVPIESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C/C(=C\3/C=C(C=CC3=O)Br)/NN2 |
SMILES |
C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=O)Br)NN2 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=O)Br)NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-4-(4-methoxyphenyl)-9-oxo-N-phenyl-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304552.png)
![4-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-9-oxo-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304555.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304556.png)
![2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B304559.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone](/img/structure/B304560.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)

![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
